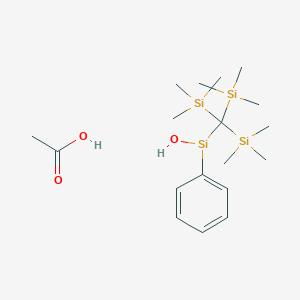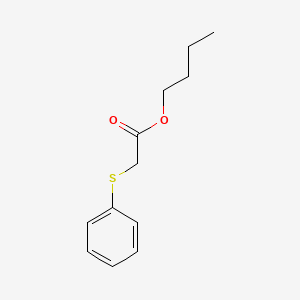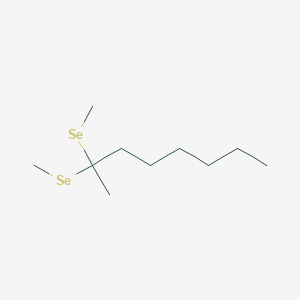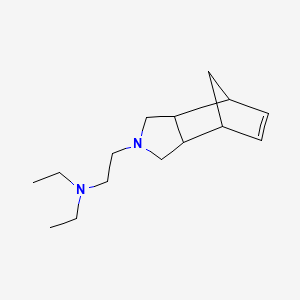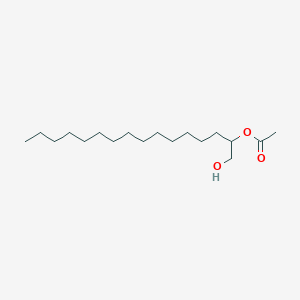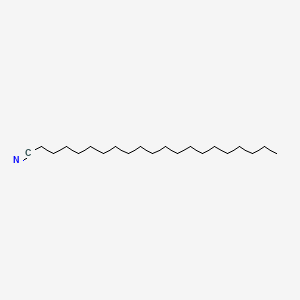
1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the nitrogen atoms in the pyridine rings are methylated, and the compound is further complexed with fluoride ions. This compound is of interest due to its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride typically involves the methylation of 4,4’-bipyridine followed by the introduction of fluoride ions. One common method involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate to form 1,1’-dimethyl-4,4’-bipyridinium iodide. This intermediate is then treated with a fluoride source, such as potassium fluoride, to replace the iodide ions with fluoride ions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations, which have applications in electrochemistry.
Substitution: The fluoride ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Radical cations and other reduced species.
Substitution: Halide-substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a redox-active compound in electrochemical studies.
Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride involves its interaction with molecular targets and pathways in various systems. In electrochemical applications, the compound undergoes redox reactions, where it can accept and donate electrons. This property is exploited in the design of redox-active materials and devices. In biological systems, the compound can interact with cellular components, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of fluoride.
1,1’-Dimethyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
4,4’-Bipyridine: The parent compound without methylation or complexation with fluoride ions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which impart distinct chemical and physical properties. The fluoride ions can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
67291-29-6 |
|---|---|
Molekularformel |
C12H14F2N2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C12H14N2.2FH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KEFBFCHEDQOPGP-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
